molecular formula C18H19ClN4 B5388314 1-(4-CHLOROPHENYL)-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE

1-(4-CHLOROPHENYL)-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE

Cat. No. B5388314
M. Wt: 326.8 g/mol
InChI Key: NSWRCNIUQFRZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05912246

Procedure details

Following the general procedure of Example 38, Step 2, and making non-critical variations, 2-(chloromethyl)imidazo[1,2-a]pyridine (Example 2, Step 1; 0.25 g) and 1-(4-chlorophenyl)piperazine dihydrochloride (Aldrich; 0.45 g) give 0.25 g of the title compound after chromatography on silica gel using methanol/dichloromethane (4/96), pooling of the appropriate fractions, and crystallization from dichloromethane/ethyl ether; mp 138-139° C.; IR (mineral oil) 1339, 1498, 765, 814, 1223 cm-1 ; 1H NMR (CDCl3) δ2.75, 3.20, 3.79, 6.79, 7.17, 7.56, 7.57, 8.08.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][N:6]2[CH:11]=1.Cl.Cl.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]2)=[CH:17][CH:16]=1>>[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([N:21]2[CH2:26][CH2:25][N:24]([CH2:2][C:3]3[N:4]=[C:5]4[CH:10]=[CH:9][CH:8]=[CH:7][N:6]4[CH:11]=3)[CH2:23][CH2:22]2)=[CH:19][CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
ClCC=1N=C2N(C=CC=C2)C1
Step Two
Name
Quantity
0.45 g
Type
reactant
Smiles
Cl.Cl.ClC1=CC=C(C=C1)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1CCN(CC1)CC=1N=C2N(C=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.